molecular formula C5H11ClN2OS B13615594 N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No.: B13615594
M. Wt: 182.67 g/mol
InChI Key: IZZAOHXDDJIUOP-UHFFFAOYSA-N
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Description

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance selectivity, purity, and yield. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to modulate enzyme activity and influence cellular signaling pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research .

Properties

Molecular Formula

C5H11ClN2OS

Molecular Weight

182.67 g/mol

IUPAC Name

N-methyl-1,3-thiazolidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C5H10N2OS.ClH/c1-6-5(8)4-2-9-3-7-4;/h4,7H,2-3H2,1H3,(H,6,8);1H

InChI Key

IZZAOHXDDJIUOP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CSCN1.Cl

Origin of Product

United States

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